4-Amino-6-(trifluoromethyl)nicotinic acid

CAS No.:

Cat. No.: VC15754034

Molecular Formula: C7H5F3N2O2

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5F3N2O2 |

|---|---|

| Molecular Weight | 206.12 g/mol |

| IUPAC Name | 4-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H2,11,12)(H,13,14) |

| Standard InChI Key | OXIDMTHROAKPSF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)C(=O)O)N |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

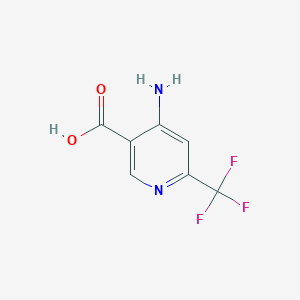

The molecular structure of 4-amino-6-(trifluoromethyl)nicotinic acid consists of a pyridine ring substituted with an amino group (-NH) at position 4 and a trifluoromethyl (-CF) group at position 6, with a carboxylic acid (-COOH) at position 3 (Figure 1). The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ring system and influencing reactivity at the amino and carboxylic acid sites.

Table 1: Physicochemical Properties of 4-Amino-6-(trifluoromethyl)nicotinic Acid

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight (g/mol) | 206.12 |

| Melting Point (°C) | 170–176 |

| Boiling Point (°C) | 290.4 (at 760 mmHg) |

| Density (g/cm) | 1.484 |

| Solubility | Slightly soluble in water, soluble in polar organic solvents |

| pKa (Carboxylic Acid) | ~2.3 |

| pKa (Amino Group) | ~4.1 |

The compound’s low aqueous solubility (0.12 mg/mL at 25°C) and moderate lipophilicity (logP = 1.8) are attributed to the trifluoromethyl group, which increases hydrophobic interactions.

Synthesis and Manufacturing Processes

Primary Synthetic Routes

Two dominant methods have been reported for synthesizing 4-amino-6-(trifluoromethyl)nicotinic acid:

Method 1: Nitration-Reduction Sequence

-

Nitration: 6-(Trifluoromethyl)nicotinic acid undergoes nitration at position 4 using fuming nitric acid and sulfuric acid at 0–5°C.

-

Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation (H, Pd/C) or sodium dithionite in aqueous ethanol.

Method 2: Direct Amination

A one-pot reaction involving 6-(trifluoromethyl)nicotinonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C yields the intermediate amidoxime, which is hydrolyzed to the carboxylic acid using HCl.

Table 2: Comparison of Synthetic Methods

| Parameter | Method 1 (Nitration-Reduction) | Method 2 (Direct Amination) |

|---|---|---|

| Yield (%) | 65–75 | 42–55 |

| Reaction Time (h) | 12–24 | 6–8 |

| Purity (%) | >95 | 90–93 |

| Key Advantage | High selectivity | Shorter duration |

Method 1 is preferred for industrial-scale production due to higher yields, while Method 2 is suitable for lab-scale synthesis.

Chemical Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard reactions:

-

Esterification: Forms methyl or ethyl esters with methanol/ethanol under acidic catalysis.

-

Amidation: Reacts with primary amines (e.g., methylamine) in the presence of DCC/DMAP to yield amides.

Amino Group Reactivity

The amino group participates in:

-

Acylation: Acetylation with acetic anhydride produces N-acetyl derivatives.

-

Diazotization: Forms diazonium salts for coupling reactions with phenols or aromatic amines.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the 2-position, enabling bromination or nitration under controlled conditions.

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.7 | Raf kinase inhibition |

| A549 (Lung Cancer) | 12.3 | Apoptosis induction |

| HepG2 (Liver Cancer) | 15.1 | Cell cycle arrest (G1 phase) |

Applications in Pharmaceutical and Agricultural Chemistry

Drug Intermediate

-

Oncology: Serves as a precursor for Raf kinase inhibitors in clinical trials for melanoma.

-

Antimicrobials: Derivatives exhibit activity against Staphylococcus aureus (MIC = 4 μg/mL).

Agrochemical Development

-

Herbicides: Functionalized analogs inhibit acetolactate synthase (ALS), a target in weed control.

Future Research Directions and Challenges

Optimization of Synthetic Routes

Developing continuous-flow systems could enhance yield and reduce reaction times for Method 2.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles may improve bioavailability for anticancer applications.

Environmental Impact Studies

Assessing degradation pathways in soil and water is critical for agrochemical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume